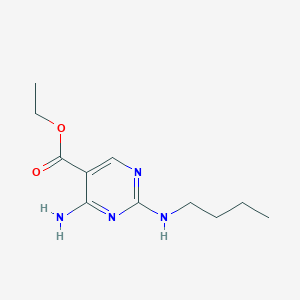
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It acts as a competitive inhibitor and binds to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and alleviate symptoms of neurodegenerative disorders. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine in lab experiments is its potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine. One potential direction is the development of novel drugs for the treatment of neurodegenerative disorders based on this compound. Another potential direction is the study of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine involves the reaction of 5-bromo-2-methoxybenzylamine with allylisocyanate and sodium azide. The reaction is carried out in the presence of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst such as triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction yields N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine as the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-bromo-2-methoxybenzyl)amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H14BrN5O |
|---|---|
Molekulargewicht |
324.18 g/mol |
IUPAC-Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H14BrN5O/c1-3-6-18-12(15-16-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h3-5,7H,1,6,8H2,2H3,(H,14,15,17) |
InChI-Schlüssel |
UWJDFTXVDROAKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNC2=NN=NN2CC=C |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CNC2=NN=NN2CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276523.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
